![molecular formula C18H14ClN5OS B289914 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. It is a heterocyclic compound that belongs to the class of pyrimidines and contains a thieno ring fused to it.
Wirkmechanismus
The mechanism of action of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that is often upregulated in cancer cells. By inhibiting these enzymes and pathways, 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are often upregulated in inflammatory conditions. It also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone in lab experiments include its high yield and purity, as well as its potential biomedical applications. However, its limitations include its relatively low solubility in water, which can make it difficult to use in some experiments. Additionally, further studies are needed to determine its long-term toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the optimization of its synthesis method for even higher yield and purity. Additionally, further studies are needed to determine its potential use as an antibiotic and to investigate its long-term toxicity and potential side effects. Overall, 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone shows great promise for biomedical applications and warrants further research.
Synthesemethoden
The synthesis of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-acetylpyridine and ammonium acetate to form the final product. The synthesis method of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been optimized for high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been extensively studied for its potential biomedical applications. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. Several studies have shown that 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C18H14ClN5OS |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone |
InChI |
InChI=1S/C18H14ClN5OS/c1-8-12(9(2)25)13(10-3-5-11(19)6-4-10)14-15-16(26-18(14)23-8)17(20)24(21)7-22-15/h3-7,20H,21H2,1-2H3 |
InChI-Schlüssel |
FYGHUGYNHCIYAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=N)N(C=N3)N)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C2C3=C(C(=N)N(C=N3)N)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



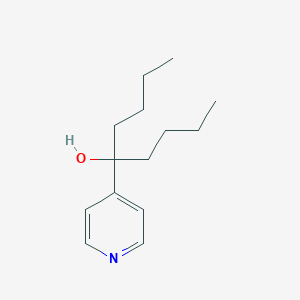
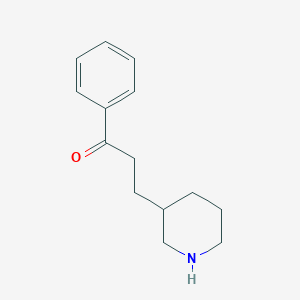
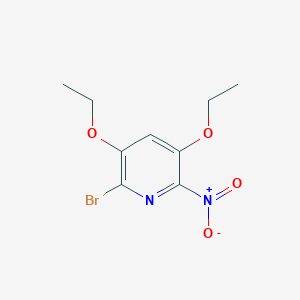
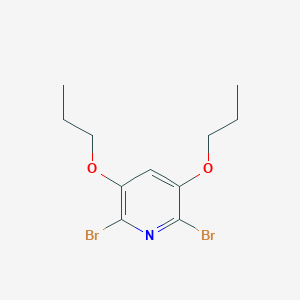
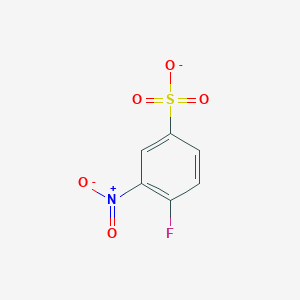

![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
